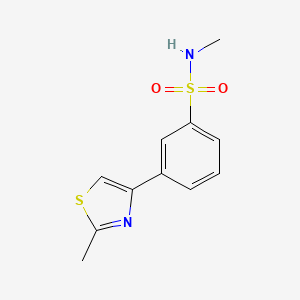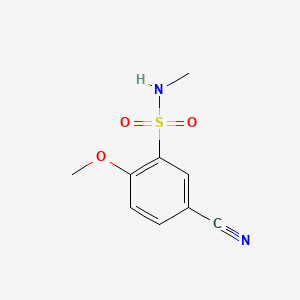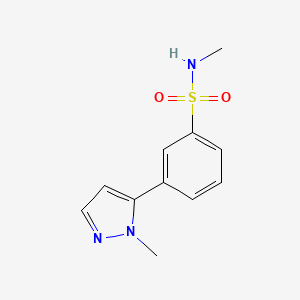
N-Methyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide, 95% (NM3MTBS) is a synthetic compound primarily used in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. NM3MTBS has a molecular weight of 246.3 g/mol and a melting point of 120-122°C. NM3MTBS is commonly used as a reagent in biochemical, pharmaceutical, and organic chemistry experiments. It is also used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives have been studied for their antibacterial properties against various strains such as Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . This suggests that our compound could potentially be used in research aimed at developing new antibacterial agents.
Antifungal Applications
Some thiazoles have shown promising results in antifungal activity screening . This indicates a potential for N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide to be used in antifungal drug research.
Anticancer Research
Thiazole compounds have been associated with anticancer activities . Research into this application could involve studying the compound’s efficacy against cancer cells.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazoles is another area of interest, which could lead to the development of new anti-inflammatory drugs .
Antiviral Research
Thiazoles have also been explored for their antiviral properties , suggesting possible research applications in developing antiviral medications.
Neuroprotective Research
Given the neuroprotective capabilities attributed to some thiazole derivatives , there’s potential for research into neurodegenerative diseases.
Mechanism of Action
Target of Action
The primary targets of N-Methyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide are currently unknown. Thiazole derivatives have been found in many potent biologically active compounds . These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It has been suggested that thiazole derivatives may interact with their targets in a way that leads to their antibacterial, antifungal, and antitumor activities .
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)17(14,15)12-2/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSIGPQMPWHSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%](/img/structure/B6288039.png)



![4-Methyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288060.png)